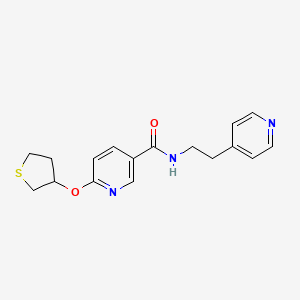

N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer.

Scientific Research Applications

Cycloaddition Reactions and Chemical Synthesis

The reactivity of pyridinium salts, including derivatives of nicotinamide, has been explored through cycloaddition reactions. For example, Falck et al. (1990) investigated the [4++ 2] cycloaddition of N,N-diethylnicotinamide and ethyl nicotinate with enol ethers, demonstrating Bradsher cyclization by monocyclic quaternary aza-aromatics. This type of chemical reaction provides foundational insights into the synthesis of heterocyclic compounds, potentially including those related to "N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide" (Falck, Wittenberger, Rajapaksa, Mioskowski, & Boubia, 1990).

Structural Characterization and Crystallography

Quiroa-Montalván et al. (2013) detailed the structural characterization of a pyridine derivative, showcasing the trans conformation and dihedral angles within such molecules. This research contributes to understanding the molecular geometry and potential reactivity of pyridine derivatives, including "N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide," by providing insights into how structural features influence chemical behavior and interaction potentials (Quiroa-Montalván, Chávez, Reyes-Martínez, Morales‐Morales, & Parra-Hake, 2013).

Coordination Chemistry and Metal Complexes

Research by Ahuja, Singh, and Rai (1975, 1978) explores the coordination chemistry of nicotinamide and its derivatives, examining their potential as ligands in metal complexes. This research area is crucial for understanding how "N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide" might interact with metal ions, which has implications for catalysis, material science, and bioinorganic chemistry (Ahuja, Singh, & Rai, 1975).

Biochemical Applications and Enzyme Interactions

Nicotinamide derivatives, including those similar to the compound of interest, have been studied for their role in enzymatic reactions and as potential modulators of biological activity. For instance, Babault et al. (2018) discovered bisubstrate inhibitors of Nicotinamide N-Methyltransferase (NNMT), highlighting the importance of nicotinamide derivatives in regulating physiological and pathophysiological processes. Such research may offer insights into the biochemical applications of "N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide" and its potential influence on enzymatic pathways (Babault, Allali-Hassani, Li, Fan, Yue, Ju, Liu, Vedadi, Liu, & Jin, 2018).

properties

IUPAC Name |

N-(2-pyridin-4-ylethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c21-17(19-9-5-13-3-7-18-8-4-13)14-1-2-16(20-11-14)22-15-6-10-23-12-15/h1-4,7-8,11,15H,5-6,9-10,12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGXONYHYPQZQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=C2)C(=O)NCCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2921852.png)

![N-[1-(4-Fluorophenyl)-3-morpholin-4-ylpropyl]but-2-ynamide](/img/structure/B2921855.png)

![2-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2921859.png)

![N-[4-[3-(2-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2921868.png)